1-Hexadecyne (CAS 629-74-3) solves the procurement and processing challenges of solid long-chain alkynes. Its melting point (~15°C) keeps it liquid at ambient conditions, eliminating heated storage, heat-traced lines, and solvent dilution required for 1-octadecyne.
1-Hexadecyne is a 16-carbon terminal alkyne that serves as a high-value bifunctional precursor in advanced materials science and lipid chemistry. Characterized by its reactive terminal alkyne group and a long, hydrophobic alkyl chain, it is primarily procured for surface passivation of semiconductors via hydrosilylation and for the synthesis of biomimetic amphiphiles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1]. Crucially for industrial buyers, 1-hexadecyne maintains a liquid state at standard room temperature (melting point ~15 °C), differentiating it from longer-chain solid homologs and enabling seamless, solvent-free integration into continuous-flow manufacturing and ambient-temperature dosing systems [2].
Substituting 1-hexadecyne with adjacent homologs or structural isomers introduces severe process and performance liabilities. Replacing it with 1-octadecyne (C18) shifts the material from a room-temperature liquid to a solid (melting point ~30 °C), mandating heated storage, heat-traced transfer lines, or the introduction of organic solvents that complicate downstream purification [1]. Conversely, substituting the alkyne with an alkene (1-hexadecene) drastically reduces grafting kinetics and monolayer density on silicon surfaces, resulting in inferior dielectric passivation [2]. Finally, utilizing internal hexadecynes (e.g., 7-hexadecyne) completely abolishes the terminal reactivity required for CuAAC click chemistry and standard hydrosilylation, rendering the material useless for targeted functionalization.
1-Hexadecyne is a liquid at standard room temperature (melting point 15.0 °C), whereas the closely related C18 analog, 1-octadecyne, is a solid (melting point 30.0 °C) [1]. For industrial procurement, this 15 °C differential is critical. Using 1-hexadecyne allows for direct liquid dosing and solvent-free hydrosilylation or click reactions without the need for heated transfer lines, melting ovens, or the addition of organic solvents that reduce reactor efficiency and complicate downstream purification.
| Evidence Dimension | Melting point and physical state at 20 °C |
| Target Compound Data | 1-Hexadecyne (15.0 °C, Liquid) |
| Comparator Or Baseline | 1-Octadecyne (30.0 °C, Solid) |
| Quantified Difference | 15 °C reduction in melting point, enabling ambient liquid handling |
| Conditions | Standard atmospheric pressure, 20 °C ambient handling |
Enables solvent-free, room-temperature dosing and continuous-flow manufacturing without requiring heated infrastructure.
When functionalizing oxide-free, hydrogen-terminated silicon (Si-H) surfaces, terminal alkynes like 1-hexadecyne significantly outperform terminal alkenes like 1-hexadecene. 1-Hexadecyne undergoes thermal hydrosilylation to form a robust Si-C=C linked alkenyl monolayer with faster kinetics and higher surface coverage (approaching 60%) compared to the alkyl monolayers formed by 1-alkenes[1]. This higher density translates to superior chemical passivation and a highly hydrophobic surface (static water contact angles >110°), which is critical for preventing oxidation in semiconductor manufacturing [2].
| Evidence Dimension | Monolayer formation reactivity and surface coverage on H-Si(111) |
| Target Compound Data | 1-Hexadecyne (Forms alkenyl monolayer, high coverage ~59-60%, contact angle >110°) |
| Comparator Or Baseline | 1-Hexadecene (Slower reaction kinetics, lower packing density) |
| Quantified Difference | Alkynes yield significantly denser and more stable monolayers than alkenes under identical thermal conditions |
| Conditions | Thermal hydrosilylation on H-terminated Si(111) |
Ensures defect-free, highly stable dielectric or passivating layers for semiconductor and microelectronic device fabrication.
In the synthesis of synthetic lipids and amphiphiles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the carbon chain length strictly dictates the self-assembly phase behavior. 1-Hexadecyne provides a 16-carbon (palmitoyl-equivalent) hydrophobic tail. Compared to shorter alkynes (e.g., 1-decyne, C10) which tend to form highly curved micellar structures, or longer alkynes (1-icosyne, C20) which suffer from extreme aqueous insolubility and aggregation, 1-hexadecyne reliably drives the formation of stable lamellar phases (bilayers) [1]. This makes it the exact stoichiometric precursor required for synthesizing biomimetic liposomes and lipid nanoparticle (LNP) components.
| Evidence Dimension | Amphiphilic self-assembly phase behavior |
| Target Compound Data | 1-Hexadecyne (C16 tail; favors stable lamellar/bilayer phases) |
| Comparator Or Baseline | 1-Decyne (C10; favors micelles) / 1-Icosyne (C20; insoluble aggregates) |
| Quantified Difference | Precise matching of the biological palmitoyl chain length (C16) for optimal membrane insertion |
| Conditions | CuAAC synthesized triazole-linked amphiphiles in aqueous dispersion |
Provides the exact hydrophobic volume required to formulate stable lipid bilayers and LNPs, avoiding the instability of off-target chain lengths.
Because 1-hexadecyne is a liquid at room temperature, it is the preferred precursor for large-scale, solvent-free catalytic hydrosilylation with silanes. This avoids the heated lines required for 1-octadecyne and eliminates the need for solvent stripping, directly improving manufacturing throughput and reducing VOC emissions [1].
1-Hexadecyne is utilized to create highly ordered, covalently bound alkenyl monolayers on hydrogen-terminated silicon. Its superior reactivity compared to 1-hexadecene ensures a dense, hydrophobic barrier that prevents surface oxidation and acts as a stable dielectric interface for molecular electronics and biosensors [2].
In the development of novel drug delivery systems, 1-hexadecyne is reacted with azide-functionalized headgroups to rapidly generate libraries of synthetic lipids. The C16 chain perfectly mimics biological palmitic acid, ensuring the resulting amphiphiles assemble into stable lamellar bilayers suitable for mRNA or API encapsulation, outperforming the micellar tendencies of shorter-chain alkynes [3].
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